2-(2-Aminoethyl)-1,3-di-Boc-guanidine
Overview
Description
- 2-(2-Aminoethyl)-1,3-di-Boc-guanidine is a chemical compound with the following properties:
- Molecular Formula : C₁₉H₃₄N₄O₄
- Molecular Weight : 394.5 g/mol
- Structure : It consists of a guanidine core with two Boc (tert-butoxycarbonyl) protecting groups and an aminoethyl side chain.
- Function : It is often used as a building block in organic synthesis, particularly in peptide chemistry.
Synthesis Analysis
- The synthesis of 2-(2-Aminoethyl)-1,3-di-Boc-guanidine involves several steps:
- Step 1 : Protection of the guanidine nitrogen with Boc groups.
- Step 2 : Alkylation of the protected guanidine with 2-aminoethyl bromide.
- Step 3 : Deprotection of the Boc groups to obtain the final compound.
Molecular Structure Analysis
- The molecular structure of 2-(2-Aminoethyl)-1,3-di-Boc-guanidine consists of a guanidine core with two Boc groups and an aminoethyl side chain.
Chemical Reactions Analysis
- 2-(2-Aminoethyl)-1,3-di-Boc-guanidine can participate in various reactions, including amidation, deprotection, and alkylation.
Physical And Chemical Properties Analysis
- Solubility : Soluble in organic solvents.
- Melting Point : Varies based on the specific compound.
- Stability : Stable under standard conditions.
Scientific Research Applications
1. Inhibition of Store-Operated Calcium Entry (SOCE) in Breast Cancer Cells
- Application : 2-APB is used as a modulator of SOCE, which is associated with several cancers. It can inhibit or enhance SOCE depending on its concentration .
- Method : Several novel derivatives of 2-APB were synthesized, introducing halogen and other small substituents systematically on each position of one of the phenyl rings. The SOCE modulation activity at different compound concentrations in MDA-MB-231 breast cancer cells was studied using a fluorometric imaging plate reader (FLIPR) Tetra-based calcium imaging assay .
- Results : The study provided insights into how structural changes of 2-APB affect the SOCE modulation activity .
2. Densitometric Determination of Flavonoids and TRP Activator
- Application : 2-APB is used for the densitometric determination of flavonoids and as a TRP activator .
3. Manufacturing of Can Coatings in Direct Contact with Food
- Application : N-(2-aminoethyl)ethanolamine, a related compound, is used in the manufacturing of can coatings in direct contact with food .
- Results : The use of N-(2-aminoethylamino)ethanol in manufacturing of can coatings does not raise a safety concern for the substance itself if migration does not exceed 0.05 mg/kg food .
4. Fabric Softeners/Surfactants
- Application : AEEA is used as a building block for fabric softeners/surfactants, which make the textiles less harsh, “softer” or more pleasing to the touch .
5. Production of Latex Paints
- Application : For production of latex paints, AEEA acts as an intermediate to form an adhesion monomer, which increases adhesion under damp conditions (wet adhesion) .
6. Fuel/Lube Oil Additives
- Application : AEEA is used in the production of chlorinated polybutene based fuel additives as a dispersant-detergent additive .
7. Synthesis for Chelating Agents
- Application : AEEA is formulated as an intermediate to form polycarboxylic acids and their salts, and chelating agents .
8. Urethane Systems
9. Optoelectronic Materials for Photovoltaic Applications
Safety And Hazards
- Hazard Class : Harmful, corrosive, sensitizing.
- Flash Point : 216°F.
- Storage : Store at 2-8°C.
Future Directions
- Further research could explore its applications in drug development, peptide synthesis, and materials science.
properties
IUPAC Name |
tert-butyl N-[N'-(2-aminoethyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N4O4/c1-12(2,3)20-10(18)16-9(15-8-7-14)17-11(19)21-13(4,5)6/h7-8,14H2,1-6H3,(H2,15,16,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQKBELHRNEGCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NCCN)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10451044 | |
Record name | 2-(2-Aminoethyl)-1,3-di-Boc-guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10451044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminoethyl)-1,3-di-Boc-guanidine | |
CAS RN |
203258-44-0 | |
Record name | 2-(2-Aminoethyl)-1,3-di-Boc-guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10451044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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